molecular formula C20H22N6O5 B13458718 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

Cat. No.: B13458718
M. Wt: 426.4 g/mol
InChI Key: NBRDWYPWLFDOBG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine-2,6-dione core and subsequent functionalization. Common synthetic routes may include:

    Formation of Piperidine-2,6-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the azidopentyl and phenylamino groups through nucleophilic substitution or coupling reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in biological systems, it may interact with proteins or nucleic acids through its azido and phenylamino groups, potentially affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies .

Properties

Molecular Formula

C20H22N6O5

Molecular Weight

426.4 g/mol

IUPAC Name

3-[3-[3-(5-azidopentoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H22N6O5/c21-25-22-9-2-1-3-10-31-14-6-4-5-13(11-14)23-15-12-18(28)26(20(15)30)16-7-8-17(27)24-19(16)29/h4-6,11-12,16,23H,1-3,7-10H2,(H,24,27,29)

InChI Key

NBRDWYPWLFDOBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCCN=[N+]=[N-]

Origin of Product

United States

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